3-Chloro-1-(methylthio)isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-1-(methylthio)isoquinoline is a heterocyclic compound with the molecular formula C10H8ClNS. It is part of the isoquinoline family, which consists of a benzene ring fused to a pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method includes the reaction of isoquinoline with thionyl chloride to introduce the chlorine atom, followed by the reaction with methylthiolate to introduce the methylthio group .
Industrial Production Methods
Industrial production methods for 3-Chloro-1-(methylthio)isoquinoline are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This would typically involve the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-1-(methylthio)isoquinoline can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or to modify the isoquinoline ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be employed.
Major Products Formed
Substitution Reactions: Products include various substituted isoquinolines depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dechlorinated isoquinolines or modified isoquinoline rings.
Wissenschaftliche Forschungsanwendungen
3-Chloro-1-(methylthio)isoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of 3-Chloro-1-(methylthio)isoquinoline involves its interaction with various molecular targets. The chlorine and methylthio groups can participate in different chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The exact pathways and molecular targets can vary depending on the specific application and the environment in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoquinoline: The parent compound without the chlorine and methylthio groups.
3-Chloroisoquinoline: Similar structure but lacks the methylthio group.
1-Methylthioisoquinoline: Similar structure but lacks the chlorine atom.
Uniqueness
3-Chloro-1-(methylthio)isoquinoline is unique due to the presence of both the chlorine and methylthio groups, which confer distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C10H8ClNS |
---|---|
Molekulargewicht |
209.70 g/mol |
IUPAC-Name |
3-chloro-1-methylsulfanylisoquinoline |
InChI |
InChI=1S/C10H8ClNS/c1-13-10-8-5-3-2-4-7(8)6-9(11)12-10/h2-6H,1H3 |
InChI-Schlüssel |
WZKRTAFEDUEJCD-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC(=CC2=CC=CC=C21)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.